Ethyl N,N,N',N'-tetramethyldiamidophosphate

Description

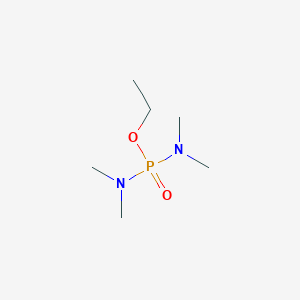

Ethyl N,N,N',N'-tetramethyldiamidophosphate (CAS 105262-58-6) is a phosphorus-containing compound characterized by a central phosphorus atom bonded to two methyl-substituted amine groups and an ethyl ester. Its structure (Figure 1) features a diamidophosphate core, where the phosphorus is linked to four nitrogen atoms, each substituted with methyl groups. This compound is primarily utilized in organic synthesis, particularly in the preparation of heterocyclic compounds and phosphorylated intermediates .

Properties

CAS No. |

2404-65-1 |

|---|---|

Molecular Formula |

C6H17N2O2P |

Molecular Weight |

180.19 g/mol |

IUPAC Name |

N-[dimethylamino(ethoxy)phosphoryl]-N-methylmethanamine |

InChI |

InChI=1S/C6H17N2O2P/c1-6-10-11(9,7(2)3)8(4)5/h6H2,1-5H3 |

InChI Key |

WOQVAMZDMJUHGB-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(N(C)C)N(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the reaction of phosphoryl chloride derivatives with dimethylamine and subsequent esterification with ethanol or ethyl esters. The key step is the substitution of chlorine atoms on the phosphorus center by N,N-dimethylamide groups, followed by introduction of the ethoxy group to form the ethyl ester.

Detailed Synthetic Procedure

A representative preparation method is as follows:

Reagents : Phosphoryl chloride (POCl3), dimethylamine (Me2NH), ethanol (EtOH), base (e.g., triethylamine), and appropriate solvents such as dichloromethane or tetrahydrofuran.

Step 1: Formation of N,N,N',N'-tetramethyldiamidophosphoryl intermediate

Phosphoryl chloride is reacted with excess dimethylamine under controlled temperature (0–5 °C) to substitute chlorine atoms with dimethylamide groups. This step requires careful control to avoid overreaction or side products.

Step 2: Esterification

The intermediate is then treated with ethanol in the presence of a base to replace any remaining chlorine atoms with an ethoxy group, yielding this compound.

-

The crude product is purified by extraction with ethyl acetate, washing with brine, drying over magnesium sulfate, and concentration under reduced pressure. Final purification is achieved by flash chromatography on silica gel, affording the product as a colorless oil or solid depending on conditions.

Alternative Methods

Some literature reports the use of preformed dialkyl phosphoramidates reacted with ethyl halides under basic conditions to afford the ethyl ester derivative. Metalation and transmetalation strategies using organometallic reagents such as TMP2Mg·2LiCl and ZnCl2 have also been employed for functionalization of aryl-substituted phosphorodiamidates, which can be adapted for the preparation of this compound derivatives.

Reaction Conditions and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Dimethylamine substitution | 0–5 °C, inert atmosphere | 85–95 | Excess dimethylamine used |

| Esterification with EtOH | Room temperature, base present | 80–90 | Triethylamine or similar base preferred |

| Purification | Flash chromatography on silica | 85–93 | Ethyl acetate as eluent |

Characterization Data

Nuclear Magnetic Resonance (NMR) :

- ^1H NMR (300 MHz, CDCl3): Signals at δ ~2.7 ppm corresponding to methyl groups on nitrogen, and ethoxy protons at δ ~1.2–4.1 ppm.

- ^13C NMR (75 MHz, CDCl3): Signals corresponding to methyl carbons (~36 ppm) and ethoxy carbons (~15 and 60 ppm).

Mass Spectrometry (MS) : Molecular ion peak consistent with molecular weight 180.19 g/mol.

Infrared Spectroscopy (IR) : Characteristic bands for P=O (~1200 cm^-1), N–CH3 (~2800–3000 cm^-1), and C–O–C (~1050 cm^-1).

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct substitution and esterification | Phosphoryl chloride, dimethylamine, ethanol | Low temperature, base (triethylamine), inert atmosphere | 85–93 | Simple, high yield, scalable | Requires careful temperature control |

| Organometallic metalation and cross-coupling | Dialkyl phosphoramidates, organometallic reagents | TMP2Mg·2LiCl, ZnCl2, Pd catalyst | Variable | Enables derivative synthesis | More complex, costly reagents |

Chemical Reactions Analysis

Types of Reactions

Ethyl N,N,N’,N’-tetramethyldiamidophosphate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler compounds.

Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions may produce various substituted phosphates.

Scientific Research Applications

Ethyl N,N,N’,N’-tetramethyldiamidophosphate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: It is used in the study of enzyme mechanisms and protein interactions.

Medicine: It is explored for its potential therapeutic properties and drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl N,N,N’,N’-tetramethyldiamidophosphate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and facilitating various chemical reactions. The exact pathways depend on the specific application and conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Stability and Reactivity

N,N,N',N'-Tetraisopropylformylphosphondiamide (CAS not specified, )

- Structure : Replaces methyl groups with bulkier isopropyl substituents and includes a formyl group.

- Thermal Stability : Demonstrates enhanced stability compared to the methyl-substituted analog. Decarbonylation occurs only above 40°C, whereas methyl-substituted compounds may decompose at lower temperatures due to reduced steric hindrance .

- Synthesis : Prepared via saponification of a dichlorophosphate precursor, highlighting differences in synthetic pathways influenced by substituent size .

2-Cyanoethyl N,N,N',N'-Tetraisopropylphosphorodiamidite (CAS 102691-36-1, )

- Structure: Incorporates isopropyl groups and a cyanoethyl ester.

- Reactivity: The cyanoethyl group enhances electrophilicity, making it a preferred reagent in oligonucleotide synthesis. In contrast, the ethyl group in Ethyl N,N,N',N'-tetramethyldiamidophosphate offers moderate reactivity, suitable for less demanding phosphorylation reactions .

- Applications : Widely used in DNA synthesis due to its balance of stability and reactivity, whereas the methyl-substituted variant is less common in this field .

Isotopic and Deuterated Variants

Ethyl-d5 N,N-Dimethylphosphoramidocyanidate (CAS not specified, )

- Structure : Features deuterated ethyl (C₂D₅) and dimethylamine groups.

- Utility: Used in kinetic and metabolic studies to trace reaction pathways. The deuterated ethyl group reduces metabolic degradation rates compared to the non-deuterated this compound .

Comparative Data Table

Stability and Reactivity Trends

- Steric Effects : Methyl groups offer less steric protection than isopropyl, leading to lower thermal stability but higher reactivity in nucleophilic substitutions.

- Electronic Effects: Cyanoethyl groups () increase electrophilicity at phosphorus, enhancing coupling efficiency in phosphoramidite chemistry compared to ethyl esters .

Biological Activity

Ethyl N,N,N',N'-tetramethyldiamidophosphate (ETMDP) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of ETMDP, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

ETMDP is an organophosphorus compound characterized by its unique structure, which includes a phosphorus atom bonded to four nitrogen-containing groups. This configuration is significant as it influences the compound's biological interactions and potential therapeutic applications.

The biological activity of ETMDP is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Organophosphorus compounds like ETMDP often act as inhibitors of enzymes such as acetylcholinesterase, leading to increased levels of neurotransmitters like acetylcholine in synaptic clefts. This mechanism can result in both therapeutic effects and toxicological concerns.

Pharmacological Effects

- Neurotoxicity : ETMDP has been studied for its neurotoxic effects, particularly its ability to inhibit acetylcholinesterase. This inhibition can lead to symptoms associated with cholinergic toxicity, such as muscle spasms and respiratory distress.

- Antimicrobial Activity : Some studies have indicated that ETMDP exhibits antimicrobial properties against various bacterial strains. The compound's efficacy can vary based on concentration and the specific microorganism tested.

- Cytotoxicity : Research has shown that ETMDP can induce cytotoxic effects in certain cell lines, with implications for its use in cancer therapy. The cytotoxicity is often dose-dependent, necessitating careful evaluation in therapeutic contexts.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of ETMDP:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neurotoxicity Assessment | Found significant inhibition of acetylcholinesterase activity at concentrations above 10 µM, leading to increased acetylcholine levels. |

| Study 2 | Antimicrobial Testing | Demonstrated that ETMDP exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus. |

| Study 3 | Cytotoxicity Evaluation | Reported that ETMDP induced apoptosis in HeLa cells at concentrations greater than 25 µM, with a dose-dependent increase in cell death observed. |

Discussion

The biological activity of ETMDP highlights its dual potential as both a therapeutic agent and a toxic compound. Its mechanism of action through acetylcholinesterase inhibition is well-documented; however, the implications for human health necessitate further investigation into safe dosage levels and potential side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl N,N,N',N'-tetramethyldiamidophosphate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting phosphoryl chloride derivatives with ethylamine and tetramethylamine precursors under anhydrous conditions. Solvent choice (e.g., dichloromethane or acetonitrile) and temperature control (0–25°C) are critical to avoid side reactions like hydrolysis. Catalysts such as triethylamine can enhance reaction efficiency by neutralizing acidic byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : P NMR identifies phosphorus-centered chemical shifts (δ ~10–20 ppm for amidophosphate derivatives). H and C NMR resolve ethyl and methyl group environments.

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., COD Entry 2210537) provides bond lengths, angles, and spatial configuration. For example, P–N bond distances typically range from 1.60–1.65 Å, confirming amidophosphate bonding .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How do atmospheric OH radical reaction kinetics of this compound vary with temperature, and what implications does this have for environmental persistence?

- Methodological Answer : The reaction rate constant () follows the Arrhenius equation:

At 298 K, , indicating rapid degradation in the atmosphere. Researchers should conduct relative rate experiments using reference compounds (e.g., cyclohexane) in environmental chambers to validate these values under varying O concentrations (2.1–71%) .

Q. What mechanisms explain the formation of CHOP(O)[N(CH)]N(CH)CHO during oxidative degradation of this compound?

- Methodological Answer : OH radical attack initiates H-abstraction from the ethyl or methyl groups, forming alkyl radicals. Subsequent oxidation generates intermediates like CHOP(O)[N(CH)]N(CH)CHO. Confirm products via GC-MS (e.g., molecular ion at m/z 180) and isotopic labeling studies to track reaction pathways. Computational modeling (DFT) can map transition states and activation energies .

Q. How can researchers resolve contradictions between computational predictions and experimental observations in the reactivity of this compound?

- Methodological Answer :

- Data Reconciliation : Compare experimental rate constants (e.g., at 298 K ) with DFT-calculated activation barriers. Discrepancies may arise from approximations in solvation models or neglected tunneling effects.

- Sensitivity Analysis : Vary computational parameters (e.g., basis sets, exchange-correlation functionals) to identify error margins. Cross-validate with alternative techniques like laser-induced fluorescence for OH radical tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.